molecular formula C4H5F3O B1297884 4,4,4-Trifluorobutan-2-one CAS No. 2366-70-3

4,4,4-Trifluorobutan-2-one

Cat. No.: B1297884
CAS No.: 2366-70-3
M. Wt: 126.08 g/mol
InChI Key: BTXXTMOWISPQSJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4,4,4-Trifluorobutan-2-one plays a crucial role in biochemical reactions, particularly as a pharmaceutical intermediate . It is involved in the synthesis of racemic 2-amino-5,5,5-trifluoro-3-methylpentanoic acid, a fluorinated synthon . The compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with tryptophan synthase, stabilizing the substrate-protein conformation and enhancing the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the immune functions of macrophages, reducing their phagocytic activity and increasing cytokine production . Additionally, it can cause oxidative stress and perturb mitochondrial function, impacting overall cellular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with tryptophan synthase, for example, involves binding to the enzyme’s active site, stabilizing the ligand-bound conformation, and lowering the energy barrier for the catalytic reaction . This interaction highlights the compound’s role in modulating enzyme activity and influencing metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, with a boiling point of 95-96°C and a density of 1.05 g/cm³ . Its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to the compound can lead to cumulative cellular damage, including oxidative stress and impaired mitochondrial function . These effects underscore the importance of monitoring the compound’s stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial effects on metabolic pathways. At higher doses, it can cause adverse effects, including CNS involvement, GI disturbances, and depression of spermatogenesis . These findings highlight the need for careful dosage optimization in experimental settings to avoid toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the synthesis of fluorinated compounds, influencing metabolic flux and metabolite levels . The compound’s interaction with tryptophan synthase, for example, affects the enzyme’s activity and the overall metabolic pathway of L-tryptophan biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For instance, its interaction with membrane transport proteins facilitates its movement across cell membranes, influencing its distribution within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules and influences cellular processes . Its localization is directed by targeting signals and post-translational modifications, ensuring its proper distribution within the cell.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluorobutan-2-one undergoes various chemical reactions, including nucleophilic addition reactions . It can also participate in oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 4,4,4-Trifluorobutan-2-one is unique due to its specific molecular structure, which includes three fluorine atoms attached to the same carbon atom. This structure imparts distinct chemical properties, such as high reactivity in nucleophilic addition reactions and its utility as a fluorinated synthon in various synthetic processes .

Properties

IUPAC Name

4,4,4-trifluorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c1-3(8)2-4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXXTMOWISPQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337139
Record name 4,4,4-trifluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2366-70-3
Record name 4,4,4-trifluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-Trifluorobutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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